
3-(Bromomethyl)-1-isopropoxy-3-methylpentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-1-isopropoxy-3-methylpentane is an organic compound that features a bromomethyl group attached to a pentane backbone with an isopropoxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-1-isopropoxy-3-methylpentane typically involves the bromination of a suitable precursor. One common method involves the reaction of 3-methyl-1-isopropoxy-3-pentanol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the bromomethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-1-isopropoxy-3-methylpentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents such as ethanol or dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
3-(Bromomethyl)-1-isopropoxy-3-methylpentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potential precursor for the synthesis of bioactive compounds.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-1-isopropoxy-3-methylpentane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic attack, leading to the formation of various products depending on the nature of the nucleophile. The isopropoxy group can influence the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Bromomethyl)-1-methoxy-3-methylpentane: Similar structure but with a methoxy group instead of an isopropoxy group.
3-(Chloromethyl)-1-isopropoxy-3-methylpentane: Similar structure but with a chloromethyl group instead of a bromomethyl group.
3-(Bromomethyl)-1-isopropoxy-2-methylpentane: Similar structure but with a different position of the methyl group.
Uniqueness
3-(Bromomethyl)-1-isopropoxy-3-methylpentane is unique due to the combination of the bromomethyl and isopropoxy groups, which can impart distinct reactivity and selectivity in chemical reactions. The presence of the isopropoxy group can also influence the compound’s solubility and stability, making it suitable for specific applications in organic synthesis and research.
Propriétés
Formule moléculaire |
C10H21BrO |
|---|---|
Poids moléculaire |
237.18 g/mol |
Nom IUPAC |
3-(bromomethyl)-3-methyl-1-propan-2-yloxypentane |
InChI |
InChI=1S/C10H21BrO/c1-5-10(4,8-11)6-7-12-9(2)3/h9H,5-8H2,1-4H3 |
Clé InChI |
CAQNRHBSTACQDS-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCOC(C)C)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



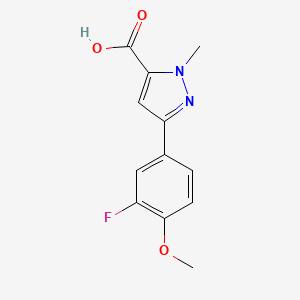
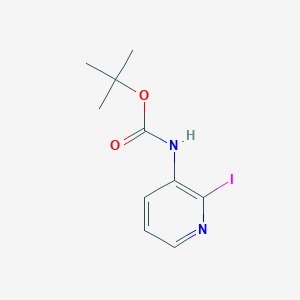


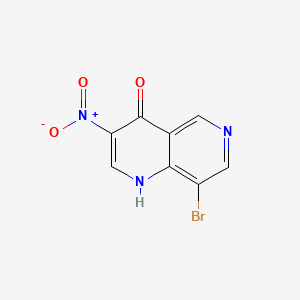
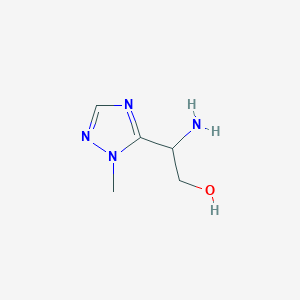
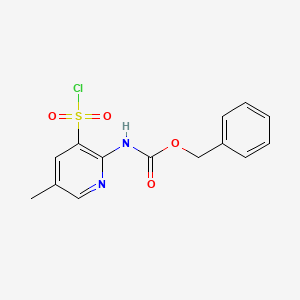
![Lithium(1+) 1-[5-(trifluoromethyl)pyrazin-2-yl]cyclopropane-1-carboxylate](/img/structure/B13490402.png)
amine hydrochloride](/img/structure/B13490407.png)

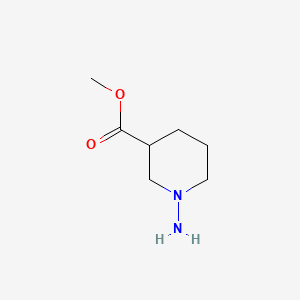
![Methyl 2-(aminomethyl)furo[2,3-b]pyridine-5-carboxylate hydrochloride](/img/structure/B13490415.png)
![rac-(1R,5R)-1-(thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B13490420.png)
